Proscaline is a chemical compound classified as a phenethylamine, specifically known as 4-propyloxy-3,5-dimethoxyphenethylamine. Structurally, it is related to other psychedelic compounds such as mescaline, isoproscaline, and escaline, sharing similar pharmacological properties but differing in specific functional groups. Proscaline has garnered interest for its potential applications in scientific research, particularly in the fields of chemistry and pharmacology.
Proscaline is typically synthesized from 3,5-dimethoxybenzaldehyde through a series of chemical reactions. The compound is not commonly found in nature and is primarily produced in laboratory settings for research purposes.
Proscaline belongs to the broader class of psychedelic phenethylamines. This class includes various compounds that exhibit hallucinogenic effects by interacting with neurotransmitter systems in the brain, particularly the serotonin receptors.
The synthesis of proscaline involves several key steps:
The industrial production of proscaline follows similar synthetic routes but on a larger scale. It involves stringent quality control measures to ensure the purity and efficacy of the final product.
Proscaline's molecular formula is C13H19N1O3, and its structure can be represented as follows:
Proscaline can undergo various chemical reactions:
Research indicates that proscaline demonstrates higher potency than mescaline, with effective doses showing significant behavioral effects in animal models . Its pharmacological profile suggests it may have therapeutic potential for mental health disorders such as depression and anxiety.
Relevant analyses often focus on its interactions with biological systems rather than purely physical properties due to its primary use in research contexts .
Proscaline has several scientific uses:
Proscaline (4-propoxy-3,5-dimethoxyphenethylamine) was first synthesized and characterized in a landmark 1977 study by pharmacologist David E. Nichols at Purdue University. Nichols systematically investigated a series of 4-substituted mescaline analogs to explore the relationship between molecular lipophilicity and serotonergic activity. His synthetic approach involved:
Nichols' key pharmacological finding was that replacing mescaline's 4-hydroxy group with a propyloxy moiety increased the compound's partition coefficient (log P) by approximately 1.4 units, correlating with enhanced membrane permeability and central nervous system penetration. This structural modification established proscaline as a critical probe for understanding structure-activity relationships (SAR) among psychedelic phenethylamines [1] [7].
Table 1: Lipophilicity Parameters of Mescaline Analogues from Nichols' 1977 Study
Compound | 4-Substituent | Partition Coefficient (log P) | Relative Potency vs. Mescaline |
---|---|---|---|
Mescaline | -OH | -0.97 | 1.0x (Reference) |
Escaline | -OCH₂CH₃ | 0.15 | 5-8x |
Proscaline | -OCH₂CH₂CH₃ | 0.43 | 5x |
Isoproscaline | -OCH(CH₃)₂ | 0.65 | 10x |
Alexander Shulgin independently synthesized proscaline and documented its effects in the 1991 compendium PiHKAL: A Chemical Love Story (entry #140). His bioassays confirmed Nichols' potency estimates, identifying an active dose range of 30-60 mg orally. Shulgin characterized proscaline's effects using his eponymous Shulgin Rating Scale, noting predominantly ++ (plus two) intensity experiences:
Shulgin's critical contribution was positioning proscaline within the "scaline" family of mescaline analogs. His observations revealed that extending the 4-alkoxy chain beyond ethoxy (escaline) to propoxy reduced empathogenic effects while preserving core psychedelic properties, highlighting nuanced SAR within this chemical class [1] [6] [9].
Table 2: Shulgin's Comparative Analysis of 4-Substituted Mescaline Analogues in PiHKAL
Compound | 4-Substituent | Typical Dose (mg) | Shulgin Rating | Key Subjective Qualities |
---|---|---|---|---|
Mescaline | -OCH₃ | 350-400 | ++ to +++ | Profound visuals, spiritual intensity |
Escaline | -OCH₂CH₃ | 40-60 | ++ to +++ | Erotic, sensual, warm somatic effects |
Proscaline | -OCH₂CH₂CH₃ | 30-60 | + to ++ | Reduced visuals, analytical introspection |
Isoproscaline | -OCH(CH₃)₂ | 20-35 | ++ | Geometric visuals, increased potency |
Proscaline transitioned from academic curiosity to grey market availability circa 2012-2015, facilitated by:
Critical regulatory responses emerged by 2016:
Table 3: Timeline of Proscaline's Emergence in the Research Chemical Market
Year | Event | Market/Legal Impact |
---|---|---|
1977 | First synthesis by David Nichols | Academic publication only |
1991 | Bioassay data published in PiHKAL | Underground knowledge dissemination |
2012 | First online vendor listings | Sold as "research chemical" (~$50-80/g) |
2016 | Banned in Germany (NpSG) and Sweden | Removal from EU vendor inventories |
2020s | Rarely encountered in drug seizures (EMCDDA reports) | Limited recreational prevalence |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7